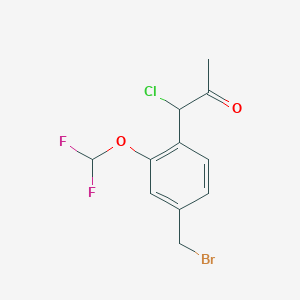
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F4I2O. It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method includes the reaction of 1-fluoro-3-(trifluoromethoxy)benzene with iodine in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Specific reagents and conditions are required to achieve these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated and iodinated benzene derivatives.
Scientific Research Applications
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s fluorinated and iodinated groups make it a potential candidate for radiolabeling and imaging studies.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, as well as the steric hindrance provided by the iodine atoms . These factors affect the compound’s interaction with other molecules and its overall reactivity.
In biological applications, the compound’s mechanism of action may involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and iodinated groups can enhance the compound’s binding affinity and specificity for these targets, leading to improved diagnostic or therapeutic outcomes .
Comparison with Similar Compounds
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound lacks the iodine atoms present in this compound, resulting in different reactivity and applications.
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene:
1-Iodo-4-(trifluoromethoxy)benzene: This compound contains only one iodine atom and a trifluoromethoxy group, making it less reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C7H2F4I2O |
|---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
1-fluoro-3,4-diiodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |
InChI Key |
MAYKUFZAEFOENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


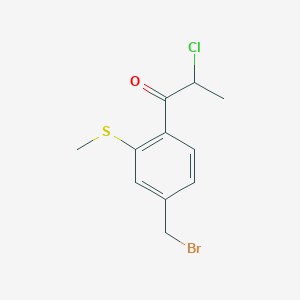


![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)

![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)

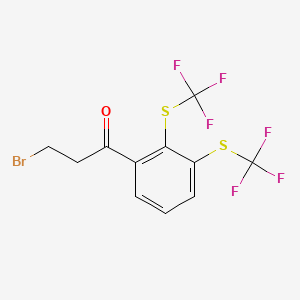

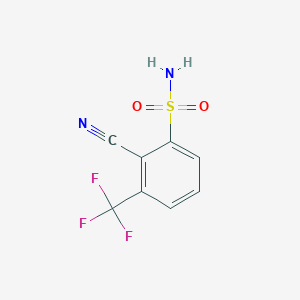
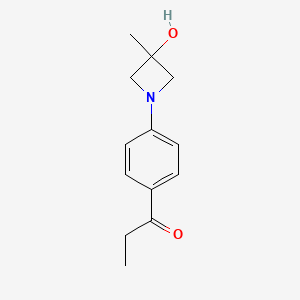
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
